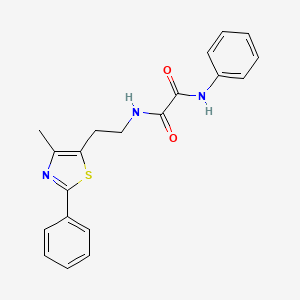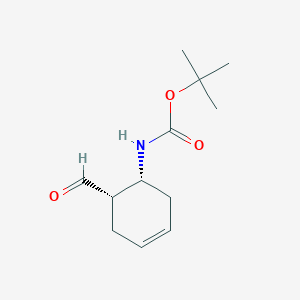![molecular formula C17H23N5O3 B2398799 6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887875-84-5](/img/structure/B2398799.png)
6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as BTPD, is a synthetic compound that has been widely used in scientific research. BTPD is a purine derivative that has a unique structure and properties, which make it an important tool for studying various biological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Studies have explored the synthesis and properties of mesoionic purinone analogs, revealing insights into their chemical behaviors and potential as scaffolds for further chemical modifications. For instance, Coburn and Taylor (1982) investigated mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, highlighting their synthesis, tautomeric forms, and reactions, which could be foundational for developing novel compounds with specific biological activities (Coburn & Taylor, 1982).
Biological Activity and Potential Therapeutic Applications
Research has also delved into the biological activities of imidazo and pyrimidino purine derivatives, assessing their potential in pharmacological applications. For example, studies on novel arylpiperazinylalkyl purine derivatives have evaluated their affinity for serotoninergic and dopaminergic receptors, identifying compounds with potential antidepressant and anxiolytic-like activities, suggesting their utility in developing new treatments for affective disorders (Zagórska et al., 2015). Moreover, research into imidazole-based compounds as copper corrosion inhibitors in seawater indicates the versatility of these compounds, showing applications beyond biomedical science and into materials science (Mihajlović et al., 2017).
Antiviral and Anticancer Potentials
Further studies have explored the antiviral and anticancer potentials of these compounds. For instance, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity, identifying moderate activity against specific viruses at nontoxic dosage levels, highlighting their potential as antiviral agents (Kim et al., 1978). Additionally, purine alkaloids isolated from marine sources have shown cytotoxicity towards human cancer cell lines, suggesting the potential for discovering novel anticancer agents from purine analogs (Qi, Zhang, & Huang, 2008).
properties
IUPAC Name |
6-butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-6-7-8-20-11(3)12(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-10(2)23/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKURWMHENXAMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)




![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)







